molecular formula C4H6O2 B100478 (E)-4-hydroxybut-2-enal CAS No. 18445-71-1

(E)-4-hydroxybut-2-enal

Cat. No.: B100478
CAS No.: 18445-71-1
M. Wt: 86.09 g/mol
InChI Key: FXCMZPXXCRHRNK-OWOJBTEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-4-hydroxybut-2-enal can be synthesized through several methods. One common approach involves the oxidation of crotonaldehyde using mild oxidizing agents. Another method includes the hydration of butyn-2-ol, followed by oxidation .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of crotonaldehyde. This process typically employs catalysts such as palladium or platinum under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (E)-4-hydroxybut-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(E)-4-hydroxybut-2-enal has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in studies related to oxidative stress and cellular damage due to its reactive nature.

    Medicine: Research on its cytotoxic properties helps in understanding its potential therapeutic applications and toxicological effects.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (E)-4-hydroxybut-2-enal involves its reactivity with nucleophiles, leading to the formation of adducts. It can react with proteins, DNA, and other cellular components, causing oxidative damage and cytotoxicity. This reactivity is primarily due to the presence of both hydroxyl and aldehyde groups, which facilitate various chemical interactions .

Comparison with Similar Compounds

Uniqueness: (E)-4-hydroxybut-2-enal’s combination of hydroxyl and aldehyde groups, along with its double bond, makes it uniquely reactive and versatile in various chemical and biological applications. Its ability to participate in multiple types of reactions and form diverse products sets it apart from similar compounds .

Properties

CAS No.

18445-71-1

Molecular Formula

C4H6O2

Molecular Weight

86.09 g/mol

IUPAC Name

(E)-4-hydroxybut-2-enal

InChI

InChI=1S/C4H6O2/c5-3-1-2-4-6/h1-3,6H,4H2/b2-1+

InChI Key

FXCMZPXXCRHRNK-OWOJBTEDSA-N

SMILES

C(C=CC=O)O

Isomeric SMILES

C(/C=C/C=O)O

Canonical SMILES

C(C=CC=O)O

Synonyms

4-hydroxycrotonaldehyde
penitricin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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